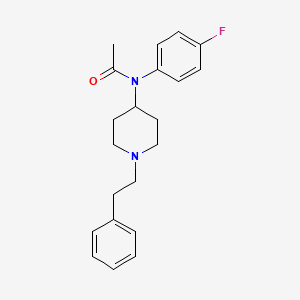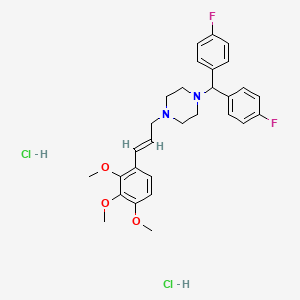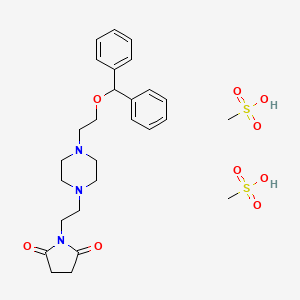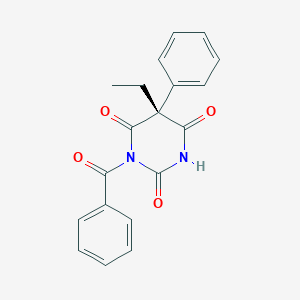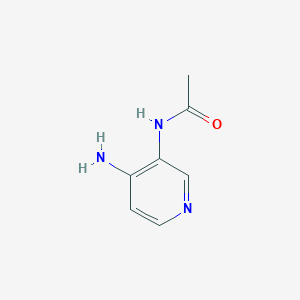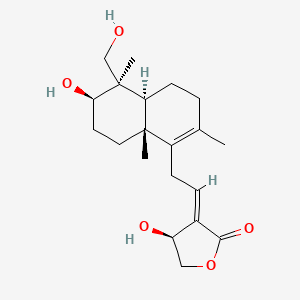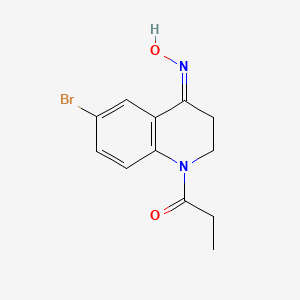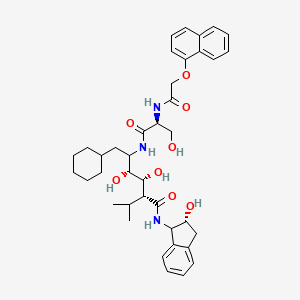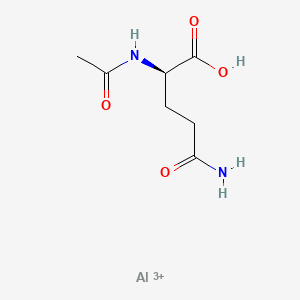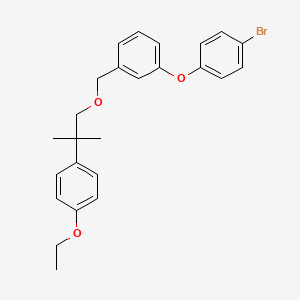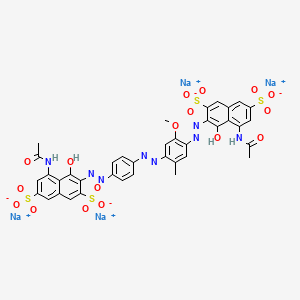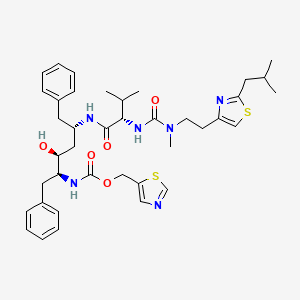
2,7,10,12-Tetraazatetradecanoic acid, 4-hydroxy-12-methyl-9-(1-methylethyl)-14-(2-(1-methylethyl)-4-thiazolyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,10,12-Tetraazatetradecanoic acid, 4-hydroxy-12-methyl-9-(1-methylethyl)-14-(2-(1-methylethyl)-4-thiazolyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))- is a complex organic compound with a multifaceted structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the thiazolyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy and ester groups: These functional groups can be introduced through esterification and hydroxylation reactions.
Coupling reactions: The final compound is often formed through coupling reactions that link the various intermediate compounds together.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while reduction of the ester group would yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Compounds with thiazolyl groups are often investigated for their antimicrobial properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The presence of multiple functional groups suggests that it could interact with various biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it has antimicrobial properties, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7,10,12-Tetraazatetradecanoic acid derivatives: Compounds with similar backbones but different functional groups.
Thiazolyl-containing compounds: Other compounds with thiazolyl groups that may have similar biological activities.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
165315-34-4 |
|---|---|
Formule moléculaire |
C39H52N6O5S2 |
Poids moléculaire |
749.0 g/mol |
Nom IUPAC |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[2-[2-(2-methylpropyl)-1,3-thiazol-4-yl]ethyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C39H52N6O5S2/c1-26(2)18-35-41-30(24-51-35)16-17-45(5)38(48)44-36(27(3)4)37(47)42-31(19-28-12-8-6-9-13-28)21-34(46)33(20-29-14-10-7-11-15-29)43-39(49)50-23-32-22-40-25-52-32/h6-15,22,24-27,31,33-34,36,46H,16-21,23H2,1-5H3,(H,42,47)(H,43,49)(H,44,48)/t31-,33-,34-,36-/m0/s1 |
Clé InChI |
SRYHFGUULZPYMU-OMPCMIHXSA-N |
SMILES isomérique |
CC(C)CC1=NC(=CS1)CCN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
SMILES canonique |
CC(C)CC1=NC(=CS1)CCN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



